N-(2-ethoxyphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-(2-Ethoxyphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a heterocyclic compound featuring a benzofuro[3,2-d]pyrimidinone core. Key structural elements include:
- A benzofuropyrimidinone scaffold with a 4-oxo-3,4-dihydro moiety.
- A 3-ethyl substituent on the pyrimidinone ring.
- A thioacetamide linkage connecting the core to an N-(2-ethoxyphenyl) group.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[(3-ethyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-3-25-21(27)20-19(14-9-5-7-11-16(14)29-20)24-22(25)30-13-18(26)23-15-10-6-8-12-17(15)28-4-2/h5-12H,3-4,13H2,1-2H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDVPJAHRWTYSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=CC=C4OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula: with a molecular weight of approximately 443.59 g/mol. It features a thioacetamide moiety linked to a benzofuro-pyrimidine structure, which is pivotal for its biological activity.
Antimicrobial Activity
Research has demonstrated that derivatives similar to this compound exhibit potent antimicrobial properties. For instance, studies on related compounds have shown effective inhibition against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 50 μg/mL to 100 μg/mL .
Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies indicated selective cytotoxicity against tumorigenic cell lines, with EC50 values demonstrating significant potency. For example, certain derivatives showed EC50 values as low as 28 ng/mL against specific cancer cell lines while exhibiting minimal toxicity against normal cells .
Anti-inflammatory Effects
Compounds in the same class as this compound have also been associated with anti-inflammatory effects. They were shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The thioamide group plays a crucial role in inhibiting enzymes involved in bacterial cell wall synthesis.
- Cell Cycle Arrest : In cancer cells, the compound induces cell cycle arrest at the G1 phase, leading to apoptosis.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties by scavenging reactive oxygen species (ROS), contributing to their protective effects in neuronal injury models .
Case Studies
Several studies have reported on the efficacy of related compounds:
- Antimicrobial Study : A study published in 2022 highlighted the effectiveness of thioacetamide derivatives against resistant bacterial strains, demonstrating a potential therapeutic application in treating infections .
- Cancer Research : A clinical trial investigated the effects of benzofuro-pyrimidine derivatives on breast cancer cell lines, revealing significant tumor growth inhibition and apoptosis induction .
- Neuroprotective Effects : Research indicated that certain derivatives provided neuroprotection in ischemia/reperfusion injury models, enhancing neuronal survival and function .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
The benzofuropyrimidinone core distinguishes the target compound from analogs with alternative fused-ring systems:
*Molecular weight calculated based on formula C₂₂H₂₁N₃O₃S₂.
Key Observations :
Substituent Effects on Bioactivity and Solubility
Thioacetamide Linkage
The thioether-acetamide bridge is conserved across analogs and likely critical for target binding. For example:
- In G1-4 (), the trifluoromethyl-benzothiazole group enhances binding to hydrophobic pockets .
- The 2-ethoxyphenyl group in the target compound may improve solubility vs. electron-deficient substituents (e.g., chloro in ) .
Aromatic Substituents
Preparation Methods
[4+2] Annulation/Aromatization Strategy
The benzofuropyrimidinone core is synthesized via a one-pot cascade reaction between benzofuran-derived azadienes and N-tosyl cyanamides. This method, reported by Wang et al. (2024), involves:
- Formation of carbodiimide anions : Treatment of N-Ts cyanamides with a base (e.g., K₂CO₃) generates reactive intermediates that undergo [4+2] cycloaddition with azadienes.
- Aromatization : The initial adduct undergoes dehydrogenation under mild oxidative conditions (e.g., air or MnO₂) to yield the fully conjugated pyrimidine ring.
Reaction Conditions :
DFT calculations confirm the preference for carbodiimide anion pathways over cyanamide alternatives, ensuring chemoselectivity.
Functionalization with N-(2-Ethoxyphenyl)acetamide
Acylation of the Thiol Intermediate
The final step involves coupling the thioether-acetic acid derivative with 2-ethoxyaniline:
- Activation as an Acid Chloride : Treatment with thionyl chloride (SOCl₂) at reflux converts the carboxylic acid to its acyl chloride.
- Amide Formation : Reaction with 2-ethoxyaniline in anhydrous DCM and TEA (2 equiv) at 0°C to room temperature yields the target compound.
Critical Parameters :
- Stoichiometry: 1:1 molar ratio of acyl chloride to aniline prevents diacylation.
- Workup: Sequential washes with 1M HCl and saturated NaHCO₃ remove unreacted reagents.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Side Reactions
Competing Pathways in Annulation
DFT studies reveal that cyanamide anions (if formed) could lead to undesired [3+2] cycloadducts. However, the use of N-Ts cyanamides selectively stabilizes carbodiimide anions, directing reactivity toward [4+2] products.
Oxidation of Thioethers
The thioether bridge is susceptible to oxidation during prolonged storage or under acidic conditions. Stabilization strategies include:
- Storage under nitrogen at −20°C.
- Addition of antioxidants (e.g., BHT) during purification.
Scalability and Industrial Considerations
Pilot-Scale Synthesis
A kilogram-scale process reported by Evitachem (2025) employs:
- Continuous flow reactors for annulation and thiol coupling steps.
- Crystallization (ethanol/water) for final purification, achieving 99.5% purity by HPLC.
Cost-Efficiency Metrics
| Reagent | Cost per kg (USD) | Utilization Efficiency |
|---|---|---|
| N-Ts cyanamide | 320 | 85% |
| Mercaptoacetic acid | 150 | 92% |
| 2-Ethoxyaniline | 280 | 89% |
Q & A
Q. What are the critical reaction parameters to optimize during the multi-step synthesis of this compound?
The synthesis requires precise control of temperature (e.g., 60–80°C for thioamide bond formation), solvent selection (polar aprotic solvents like DMF or DCM), and reaction time (8–24 hours depending on the step). Catalysts such as triethylamine are often used to facilitate intermediate formation. Monitoring via TLC or HPLC ensures purity at each stage .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms functional groups and connectivity. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) quantifies purity (>95% for biological assays). Differential Scanning Calorimetry (DSC) can assess thermal stability .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
Begin with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and antimicrobial screening (MIC against Gram+/Gram- bacteria). Use standardized protocols (CLSI guidelines) to ensure reproducibility. Dose-response curves (1–100 μM) help determine IC₅₀ values .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Conduct meta-analyses to identify variables (e.g., cell line specificity, assay conditions). Replicate studies using identical protocols (e.g., ATP-based viability assays vs. resazurin). Validate target engagement via Western blotting or enzymatic inhibition assays .
Q. What strategies are effective for establishing structure-activity relationships (SAR) in derivatives?
Systematically modify substituents:
- Benzofuropyrimidinone core : Vary ethyl groups at position 3 to alter steric effects .
- Thioacetamide linker : Replace sulfur with selenium to assess redox activity .
- Ethoxyphenyl moiety : Introduce halogens (Cl/F) to enhance lipophilicity and target binding . Pair synthesis with molecular docking (AutoDock Vina) to predict binding affinities .
Q. What in silico methods predict pharmacokinetic properties and toxicity?
Use SwissADME for bioavailability radar plots (logP, TPSA) and ProTox-II for toxicity profiling (hepatotoxicity, mutagenicity). Molecular dynamics simulations (GROMACS) assess stability in biological membranes .
Q. How can researchers address low solubility in aqueous buffers during formulation?
Employ co-solvents (DMSO/PEG 400) for in vitro studies. For in vivo, develop nanoformulations (liposomes or PLGA nanoparticles) and characterize via dynamic light scattering (DLS) .
Data Contradiction Analysis
Q. How should discrepancies in cytotoxicity data between cancer cell lines be interpreted?
Cross-validate using 3D spheroid models to mimic tumor microenvironments. Perform transcriptomic profiling (RNA-seq) to identify resistance mechanisms (e.g., ABC transporter upregulation) .
Q. Why do catalytic reaction yields vary in scaled-up synthesis?
Optimize mixing efficiency (use flow chemistry for exothermic steps) and purge oxygen to prevent oxidation of thiol intermediates. Track byproduct formation via LC-MS .
Experimental Design Guidelines
Q. What controls are critical for ensuring reproducibility in biological assays?
Include:
- Positive controls : Doxorubicin (cytotoxicity), ciprofloxacin (antibacterial).
- Vehicle controls : DMSO (<0.1% final concentration).
- Blank reactions : Assess solvent interference in enzymatic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
